

Ethyl Nonadecanoate (CAS: 18281-04-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl nonadecanoate*

Cat. No.: *B101110*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonadecanoate is a long-chain fatty acid ethyl ester with the chemical formula C₂₁H₄₂O₂.^[1] This document provides an in-depth technical overview of **ethyl nonadecanoate**, covering its physicochemical properties, synthesis methodologies, analytical techniques, and known biological activities. The information is intended to serve as a valuable resource for professionals in research, science, and drug development, facilitating a deeper understanding of this compound for potential applications. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, logical and experimental workflows are visualized using diagrams to enhance comprehension.

Physicochemical Properties

Ethyl nonadecanoate is characterized by its long aliphatic chain, which imparts lipophilic properties. It typically appears as a white or colorless to light yellow solid or liquid, depending on the ambient temperature.^[2]

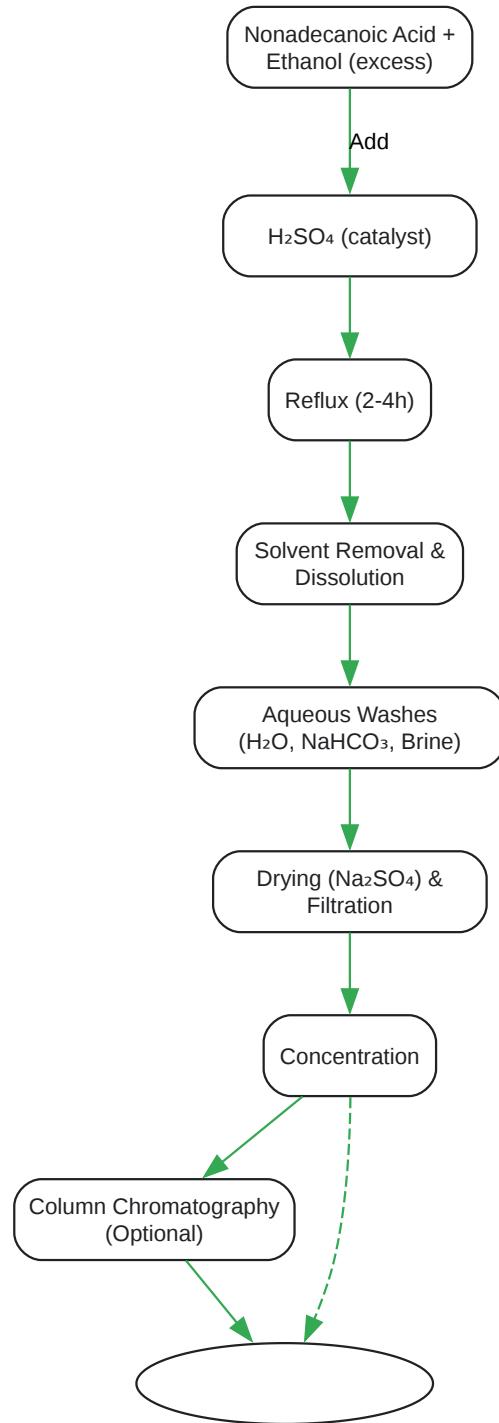
Table 1: Chemical Identifiers and Properties of **Ethyl Nonadecanoate**

Property	Value	Reference(s)
CAS Number	18281-04-4	[1] [2] [3]
Molecular Formula	C ₂₁ H ₄₂ O ₂	[1] [2] [4] [5]
Molecular Weight	326.56 g/mol	[1] [2] [3] [5]
IUPAC Name	Ethyl nonadecanoate	[1]
Synonyms	Nonadecanoic acid, ethyl ester; Ethyl n-nonadecanoate	[1] [2] [3] [5]
InChI Key	ICVYQLQYVCXJNE-UHFFFAOYSA-N	[1] [5]
Appearance	White or colorless to light yellow powder to lump to clear liquid	[2]
Purity	≥96% (GC) or >99%	[2] [5]

Table 2: Physical and Chemical Data of **Ethyl Nonadecanoate**

Property	Value	Reference(s)
Melting Point	33 - 36 °C	[2]
Boiling Point (est.)	359.10 °C @ 760.00 mm Hg	[3]
Flash Point (est.)	166.40 °C (TCC)	[3]
Water Solubility (est.)	0.0001161 mg/L @ 25 °C	[3]
Storage Temperature	Room temperature or 0 - 8 °C	[2] [5]

Synthesis of Ethyl Nonadecanoate


The primary method for synthesizing **ethyl nonadecanoate** is through the esterification of nonadecanoic acid with ethanol. This can be achieved via chemical or enzymatic catalysis.

Fischer-Speier Esterification (Chemical Synthesis)

Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.^[6] To drive the reaction towards the product, an excess of the alcohol is typically used, or the water byproduct is removed.^{[5][6]}

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonadecanoic acid (1.0 equivalent) and absolute ethanol (a large excess, e.g., 10-20 equivalents, which also serves as the solvent).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
- **Washing:** Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **ethyl nonadecanoate**.
- **Purification:** The crude product can be further purified by column chromatography on silica gel if required.

Fischer-Speier Esterification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **ethyl nonadecanoate** via Fischer-Speier esterification.

Lipase-Catalyzed Esterification (Enzymatic Synthesis)

Enzymatic synthesis using lipases offers a greener alternative, proceeding under milder conditions with high selectivity.^[1] Immobilized lipases are often preferred for ease of separation and reuse.

- **Reaction Mixture:** In a screw-capped vial, combine nonadecanoic acid and ethanol in a suitable molar ratio (e.g., 1:1 to 1:5) in a solvent such as n-hexane or under solvent-free conditions.
- **Enzyme Addition:** Add an immobilized lipase (e.g., Novozym® 435, from *Candida antarctica*) to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.
- **Incubation:** Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 40-60 °C) and agitation speed (e.g., 150-200 rpm) for 24-72 hours.
- **Monitoring:** Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.
- **Product Isolation:** After the reaction, separate the immobilized enzyme by filtration.
- **Purification:** Remove the solvent (if used) and any unreacted starting materials under reduced pressure to obtain the **ethyl nonadecanoate** product.

Lipase-Catalyzed Esterification Workflow

Nonadecanoic Acid + Ethanol
(in solvent or solvent-free)

Add

Immobilized Lipase

Incubation with Shaking
(40-60°C, 24-72h)

Enzyme Separation
(Filtration)

Solvent/Substrate Removal
(Reduced Pressure)

[Click to download full resolution via product page](#)

Caption: General workflow for the enzymatic synthesis of **ethyl nonadecanoate**.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is employed for the characterization and quantification of **ethyl nonadecanoate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of **ethyl nonadecanoate**, especially in complex mixtures.[\[1\]](#)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is suitable for separating fatty acid esters. A typical dimension is 30 m x 0.25 mm I.D., 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250-290 °C.
- Injection Mode: Splitless or split, depending on the sample concentration.
- Oven Temperature Program: An initial temperature of 60-80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.

Table 3: Mass Spectrometry Data for **Ethyl Nonadecanoate**

Feature	m/z Value	Interpretation	Reference(s)
Molecular Ion [M] ⁺	326	Molecular weight of ethyl nonadecanoate	[1] [4]
Key Fragment	88	McLafferty rearrangement of the ethyl ester group	[1]
Key Fragment	101	Fragmentation of the ethyl ester moiety	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of **Ethyl Nonadecanoate**.

- Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
- Concentration: A sample concentration of 5-10 mg/mL is typical.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Data for **Ethyl Nonadecanoate** in CDCl₃

Assignment	¹ H NMR Shift (ppm)	¹³ C NMR Shift (ppm)	Reference(s)
Ester CH ₂ (a)	~4.12	~60.1	[1]
α-CH ₂ (b)	~2.27	~34.4	[1]
β-CH ₂ (c)	~1.61	~25.1	[1]
(CH ₂) _n (d)	~1.26	~29.2 - 29.7	[1]
Acyl CH ₃ (e)	~0.88	~22.7	[1]
Ester CH ₃ (f)	~1.25	~14.3	[1]

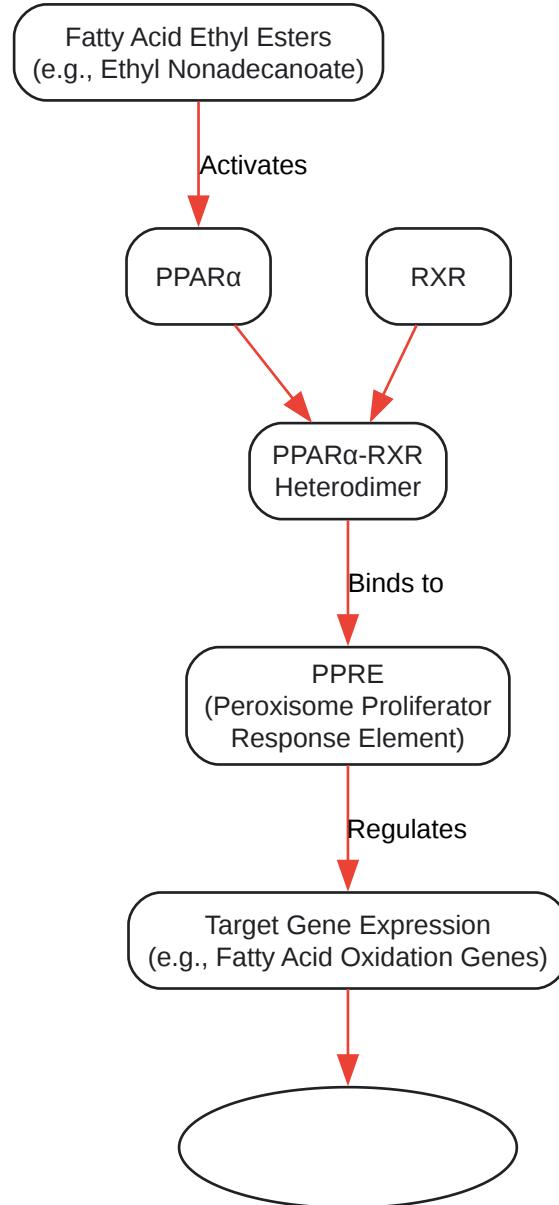
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands for **Ethyl Nonadecanoate**

Bond	Vibration Type	Wavenumber (cm ⁻¹)
C-H (alkane)	Stretching	2850 - 2960
C=O (ester)	Stretching	1735 - 1750
C-O (ester)	Stretching	1150 - 1250

Biological Activity and Applications


Ethyl nonadecanoate has been investigated for several biological activities and has potential applications in various industries.

Antioxidant and Anti-inflammatory Activity

Ethyl nonadecanoate has been explored for its antioxidant properties, which involve neutralizing harmful free radicals.^[1] In vitro studies have also demonstrated its anti-inflammatory potential. One study showed that at concentrations of 100 µg/mL and 50 µg/mL, it inhibited egg albumin denaturation by over 70% and 80%, respectively, which is an indicator of anti-inflammatory activity.^[1]

Role in Lipid Metabolism Research

As a fatty acid ester, **ethyl nonadecanoate** is utilized in biochemical research related to lipid metabolism and fatty acid profiles.^{[2][7]} Such compounds can serve as standards or probes to understand metabolic pathways.^{[2][7]} Fatty acid ethyl esters, in general, are known to be involved in signaling pathways such as those regulated by Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

Potential Role of FAEEs in PPAR α Signaling[Click to download full resolution via product page](#)

Caption: Hypothetical involvement of fatty acid ethyl esters (FAEEs) in the PPAR α signaling pathway.

Industrial Applications

Ethyl nonadecanoate finds use in several industries:

- Flavor and Fragrance: It is used as a flavoring agent in food and a fragrance component in perfumes and cosmetics due to its pleasant aroma.[2]
- Cosmetics: It acts as an emollient in skincare products, improving texture and moisture retention.[2][7]
- Biodiesel: There is potential for its use as an additive in biodiesel formulations.[2][7]
- Polymer Chemistry: It can be used in the synthesis of polymers to enhance material properties like flexibility.[2]

Conclusion

Ethyl nonadecanoate is a long-chain fatty acid ester with well-defined physicochemical properties and established methods for its synthesis and analysis. Its demonstrated anti-inflammatory activity and its relevance in lipid metabolism research suggest its potential for further investigation in drug development and other biomedical applications. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. benchchem.com [benchchem.com]
2. cerritos.edu [cerritos.edu]
3. Fischer Esterification-Typical Procedures - [operachem](http://operachem.com) [operachem.com]
4. researchgate.net [researchgate.net]
5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC

[pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]
- 7. IR _2007 [uanlch.vscht.cz]
- To cite this document: BenchChem. [Ethyl Nonadecanoate (CAS: 18281-04-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101110#ethyl-nonadecanoate-cas-number-18281-04-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com